3-fluoro-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyridine-4-carboxamide
説明
3-fluoro-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]quinazoline core substituted with a 2-methyl group and a 3-fluoro-pyridine-4-carboxamide side chain. This article compares its structural, synthetic, and physicochemical properties with analogous compounds, leveraging data from recent publications and chemical databases.
特性
IUPAC Name |
3-fluoro-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-10-6-16-20-8-11-7-12(2-3-15(11)23(16)22-10)21-17(24)13-4-5-19-9-14(13)18/h4-6,8-9,12H,2-3,7H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDCIRRQHUFHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CC(CC3)NC(=O)C4=C(C=NC=C4)F)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-fluoro-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyridine-4-carboxamide (CAS Number: 2097924-50-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C17H16FN5O
- Molecular Weight : 325.34 g/mol
- Structure : The compound features a pyrazoloquinazoline core structure which is known for various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been studied for its potential as a kinase inhibitor, particularly in the context of cancer treatment. Kinases are enzymes that play crucial roles in cell signaling and regulation; thus, their inhibition can lead to reduced tumor growth and proliferation.
Biological Activity
-
Antitumor Activity :
- Recent studies have indicated that compounds with similar structures to 3-fluoro-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyridine-4-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. These include:
- Lung cancer
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
- Colorectal cancer
- Recent studies have indicated that compounds with similar structures to 3-fluoro-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyridine-4-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. These include:
- Kinase Inhibition :
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for cancer therapy:
類似化合物との比較
Structural Comparison
Key Structural Features of the Target Compound:
- Core : Pyrazolo[1,5-a]quinazoline with a saturated 6H,7H,8H,9H ring system.
- Substituents :
- 2-Methyl group on the pyrazoloquinazoline core.
- 3-Fluoro-pyridine-4-carboxamide side chain.
Analogous Compounds:
A. 2,3-Substituted-8,8-Dimethylpyrazolo[1,5-a]quinazolin-6(7H)-ones ()
- Core : Similar pyrazolo[1,5-a]quinazoline scaffold.
- Substituents : 8,8-Dimethyl groups and variable substituents at positions 2/3 (e.g., aryl, heteroaryl).
- Key Difference : Lack of pyridine-4-carboxamide moiety; instead, ketone at position 6.
- Example : Compound 6a-m in Scheme 2, optimized for regioselective synthesis .
B. N-(6-Oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)pyridine-4-carboxamide ()
- Core : Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine.
- Substituents : Pyridine-4-carboxamide group and a ketone at position 6.
- Key Difference : Additional pyrido ring fusion compared to the target compound’s quinazoline core .
C. PDE9 Inhibitor ()
Physicochemical Properties
*Predicted using substituent effects:
Q & A
Basic: What synthetic methodologies are commonly used to prepare pyrazolo[1,5-a]quinazoline derivatives like this compound?
Answer:
Common routes include:
- Condensation reactions with silylformamidine intermediates in solvents like benzene, followed by crystallization (e.g., removal of excess reagents under reduced pressure) .
- Carboxamide coupling via activation with reagents like carbonyldiimidazole (CDI) in dimethylformamide (DMF), followed by reflux and recrystallization .
- Multi-step functionalization at position 7 using aldehydes or amines under acidic or basic conditions .
Example Reaction Table:
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Answer:
Critical parameters include:
- Solvent polarity : Anhydrous DMF enhances coupling efficiency compared to ethanol .
- Temperature control : Reflux at 100°C for 1h prevents side reactions during CDI activation .
- Catalyst use : Bases like potassium carbonate improve cyclization in multi-step syntheses .
- Workup protocols : Sequential crystallization (e.g., from ethanol/DMF mixtures) removes unreacted starting materials .
Data Contradiction Note: Yields vary between 59% ( ) and 70% ( ) for similar intermediates due to differences in solvent purity and cooling rates during crystallization.
Basic: What spectroscopic techniques are essential for structural confirmation?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.5–3.0 ppm) and carbon backbone .
- IR spectroscopy : Confirms carboxamide C=O stretches (~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C17H15FN6O: 354.1245) .
Advanced: How can researchers resolve overlapping signals in NMR spectra of complex analogs?
Answer:
- 2D NMR (COSY/HSQC) : Differentiates adjacent protons (e.g., pyridine vs. quinazoline ring protons) .
- Computational modeling : Predicts chemical shifts using software like Gaussian or ORCA to cross-validate experimental data .
- Deuteration studies : Selective deuteration of labile protons (e.g., NH) simplifies spectra .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Kinase inhibition assays : Use ATP-binding domain fluorescence polarization assays with recombinant kinases .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or HepG2) .
- Receptor binding : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
- Substituent variation : Synthesize analogs with modifications at the 3-fluoro (e.g., Cl, Br) or 2-methyl (e.g., ethyl, cyclopropyl) positions .
- Bioisosteric replacement : Replace the pyridine ring with pyrimidine or triazole moieties to assess target selectivity .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
